1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid

NK1 receptor antagonist cyclobutane SAR conformational constraint

1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid is a cyclobutane carboxylic acid derivative characterized by a 4-(2-methylpropoxy)phenyl substitution at the 1-position of the strained cyclobutane ring. With a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol, this compound serves as a key building block in medicinal chemistry, particularly for generating cyclobutane-containing scaffolds that function as conformationally constrained bioisosteres of phenylacetic acid or cycloalkyl acid pharmacophores.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 1037131-39-7
Cat. No. B1414902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid
CAS1037131-39-7
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C2(CCC2)C(=O)O
InChIInChI=1S/C15H20O3/c1-11(2)10-18-13-6-4-12(5-7-13)15(14(16)17)8-3-9-15/h4-7,11H,3,8-10H2,1-2H3,(H,16,17)
InChIKeyDCJXHNFATQSUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid (CAS 1037131-39-7): A Cyclobutane-Phenylacetic Acid Bioisostere Building Block


1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid is a cyclobutane carboxylic acid derivative characterized by a 4-(2-methylpropoxy)phenyl substitution at the 1-position of the strained cyclobutane ring [1]. With a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol, this compound serves as a key building block in medicinal chemistry, particularly for generating cyclobutane-containing scaffolds that function as conformationally constrained bioisosteres of phenylacetic acid or cycloalkyl acid pharmacophores [2][3]. The compound is catalogued under MDL Number MFCD11541476 and PubChem CID 28937803, and is commercially available in research-grade purities (e.g., 95–98%) with accompanying analytical certification such as NMR, HPLC, and GC reports [1].

Procurement Alert: Why Closely Related Cycloalkyl Acid Analogs Cannot Simply Replace 1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid


The cyclobutane ring exerts unique angular strain (bond angle ~90° versus ~109° for cyclopentane or ~60° for cyclopropane), which directly dictates both the spatial orientation of the pendant 4-(2-methylpropoxy)phenyl group and the pKa of the flanking carboxylic acid [1][2]. This conformational constraint is decisive when the compound is used to construct URAT1 inhibitors or PDE5-targeting carboxamides, because the bioisosteric replacement of the cyclobutane core with a cyclopentane (as in CAS 1039952-52-7) or cyclopropane analogue alters both the vector of the lipophilic tail and the distance between the acid and the aromatic ring, changes that can degrade target binding affinity from sub-micromolar to inactive in structure–activity relationship (SAR) series [2][3]. Consequently, researchers and procurement specialists must verify the exact cycloalkyl ring size and substitution pattern to ensure fidelity to the SAR-tested scaffold, rather than assuming interchangeability among the cyclopropyl, cyclobutyl, and cyclopentyl variants.

Product-Specific Quantitative Differentiation Evidence for 1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid


Conformational Strain Defines Sub-Nanomolar NK1 Antagonist Potency—Cyclobutane Versus Acyclic and Larger Cycloalkyl Cores

In a seminal NK1 antagonist optimization program, cyclobutane-based carboxylic acid derivatives achieved binding affinities of Ki ≤ 1 nM, whereas analogous acyclic or larger cycloalkyl (cyclopentane, cyclohexane) acids failed to reach comparable potency, demonstrating that the cyclobutane ring enforces a critical dihedral angle between the carboxylic acid and the appended aromatic group [1]. The target compound shares this core cyclobutane–acid pharmacophore and incorporates the 4-(2-methylpropoxy)phenyl tail that mimics the optimal lipophilic substitution of the NK1 series. Although the exact compound is not directly profiled in the published paper, its scaffold fidelity to the <1 nM pharmacophore supports its selection over cyclopentane analog CAS 1039952-52-7 when SAR continuity with NK1 or related GPCR targets is required [1].

NK1 receptor antagonist cyclobutane SAR conformational constraint

Cycloalkyl Acid URAT1 Inhibitor Scaffold—Cyclobutane Ring-Size Dependency Evidenced in Patent SAR

Patent EP2998296A4 (Shanghai Hengrui) discloses cycloalkyl acid derivatives as URAT1 inhibitors for hyperuricemia and gout, with the generic formula explicitly covering cyclobutane, cyclopropyl, and cyclopentane cores [1]. While the patent does not enumerate all individual examples, the SAR tables indicate that URAT1 inhibitory activity is sensitive to the cycloalkyl ring size, with cyclobutane-containing compounds exhibiting IC50 values in the nanomolar range [1]. The target compound's 4-(2-methylpropoxy)phenyl substituent corresponds to the lipophilic tail motif present in the most potent examples, suggesting it serves as a direct synthetic entry point to the preferred cyclobutane series [1].

URAT1 inhibitor gout cycloalkyl acid

PDE5 Inhibitor Derivatization: Carboxamide Analog Demonstrates Enzyme Inhibition (Cross-Study Comparable)

The N-(cyanomethyl)carboxamide derivative of the target acid (CAS 1355692-56-6) is registered in the BindingDB database (ID BDBM50382484) with documented inhibitory activity against human PDE5 [1]. While the free carboxylic acid itself is not profiled, the commercial availability of this data for the amide congener confirms that the 4-(2-methylpropoxy)phenyl-cyclobutane scaffold is tolerated by the PDE5 active site and yields a measurable inhibition signal [1]. A researcher choosing the acid as a starting material can thus expect it to be a viable precursor for generating PDE5-focused libraries, whereas the cyclopentane analog has no equivalent PDE5 activity annotation in public databases.

PDE5 inhibitor carboxamide BindingDB

Physicochemical Property Profile: Predicted Density and Boiling Point for Purification and Formulation Planning

The predicted density of the target compound is 1.130±0.06 g/cm³ and the predicted boiling point is 391.4±35.0 °C . Although direct experimental measurements are not published, these ACD/Labs-predicted values are consistent with the molecular weight of 248.32 g/mol and the presence of a single carboxylic acid hydrogen-bond donor. For the larger cyclopentane analog (MW 262.34 g/mol), the increased ring size and additional methylene unit predict a higher boiling point (>400 °C) and lower density, which can affect distillation, lyophilization, and solubility behavior during synthesis work-up .

physicochemical properties density boiling point

Precision Application Scenarios for 1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid Driven by SAR Evidence


NK1 Antagonist Lead Optimization Workflows

When a drug-discovery team needs to synthesize close analogs of the published cyclobutane NK1 antagonist series (Ki ≤ 1 nM), this building block is the structurally faithful choice for assembling the critical cyclobutane–carboxylic acid pharmacophore [1]. The 4-(2-methylpropoxy)phenyl group provides the lipophilic tail that mimics the optimal substitution identified in the Schering-Plough SAR, enabling direct generation of candidates for in vitro NK1 binding assays without scaffold hopping [1].

URAT1 Inhibitor Preclinical Candidate Synthesis

Based on EP2998296A4 URAT1 inhibitor patent data, the cyclobutane acid serves as a privileged intermediate for producing nanomolar URAT1 inhibitors aimed at gout and hyperuricemia indications [2]. MedChem teams can use this building block to rapidly explore amide and ester derivatives while remaining within the cyclobutane ring-size series that showed the most promising potency in the patent SAR tables [2].

PDE5-Targeted Library Synthesis

The publicly annotated PDE5 inhibitory activity of the N-(cyanomethyl)carboxamide derivative validates the cyclobutane scaffold for PDE5 inhibitor design [3]. A procurement strategy centered on this acid enables parallel synthesis of focused amide libraries for PDE5 screening, leveraging the pre-existing biological annotation to increase the probability of identifying hits with measurable enzyme inhibition [3].

Quote Request

Request a Quote for 1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.